molecular formula C11H13N3 B14689349 N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine CAS No. 30120-50-4

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B14689349
CAS No.: 30120-50-4
M. Wt: 187.24 g/mol
InChI Key: YRALYBXNEPWFFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a phenyl group at position 5 of the pyrazole ring and a dimethyl-substituted amine group at position 3.

Properties

CAS No.

30120-50-4

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,N-dimethyl-5-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-14(2)11-8-10(12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)

InChI Key

YRALYBXNEPWFFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with acetylacetone, followed by methylation using dimethyl sulfate . The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and solvents are carefully chosen to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s effects on biological pathways are mediated through its ability to modulate signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dimethyl-5-phenyl-1H-pyrazol-3-amine with structurally related pyrazole and heterocyclic amines, focusing on synthesis, substituent effects, and physicochemical properties.

Substituent Position and Identity

Key structural variations include:

  • Position of substituents : The phenyl group at position 5 distinguishes the target compound from analogs like N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine (phenyl at position 1) .
  • Amine substitution: The dimethylamine group at position 3 contrasts with primary amines (e.g., 3-phenyl-1H-pyrazol-5-amine) or mono-methylated derivatives (e.g., N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) .
Physicochemical Properties

Table 1: Comparative Data for Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
This compound C₁₁H₁₃N₃ 187.24 Not reported Tertiary amine (no NH IR stretch)
N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine C₁₁H₁₃N₃ 187.24 Not reported $^1$H-NMR: δ 3.03 (s, N–CH₃)
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.21 Not reported Primary amine (IR NH stretch ~3,228 cm⁻¹)
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₅H₁₅N₅ 265.31 Not reported ESIMS m/z 252 ([M+2H]⁺)
N,1,3-Trimethyl-1H-pyrazol-5-amine C₆H₁₁N₃ 125.17 Oil (pale yellow) $^1$H-NMR: δ 2.80 (s, N–CH₃)

Notes:

  • Lipophilicity : Tertiary amines (e.g., N,N-dimethyl derivatives) exhibit higher lipophilicity than primary amines, impacting solubility and membrane permeability .
  • Hydrogen bonding : Primary amines (e.g., 3-phenyl-1H-pyrazol-5-amine) participate in hydrogen bonding, influencing crystallinity and melting points .
Structural Analysis Techniques

Crystallographic methods (e.g., SHELX software ) and spectral tools (e.g., $^1$H-NMR, IR) are critical for confirming substituent positions and hydrogen-bonding patterns . For example, N,1,3-Trimethyl-1H-pyrazol-5-amine was characterized via $^13$C-NMR and elemental analysis .

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